A Technical Guide to the Physicochemical Characterization of (S)-2-Acetyl-pyrrolidine Hydrochloride
A Technical Guide to the Physicochemical Characterization of (S)-2-Acetyl-pyrrolidine Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
(S)-2-Acetyl-pyrrolidine hydrochloride is a chiral synthetic intermediate of interest in pharmaceutical development. A thorough understanding of its physical properties is fundamental to its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive framework for the experimental determination of the key physical properties of this compound. In the absence of extensively published data for this specific molecule, this document details robust, validated protocols for determining melting point, solubility, and specific rotation. Furthermore, it outlines the principles of spectroscopic analysis (NMR, FTIR, MS) for structural confirmation. The methodologies described herein are designed to be self-validating and provide the causal reasoning behind experimental choices, empowering researchers to generate reliable and reproducible data.
Introduction: The Imperative for Rigorous Physical Characterization
This guide, therefore, serves as a practical manual for researchers to elucidate these critical parameters in-house. Accurate physical data is paramount for:
-
Purity Assessment: Melting point range is a primary indicator of sample purity.
-
Process Development: Solubility data informs the choice of solvents for reaction, purification, and crystallization.
-
Formulation Science: Understanding the aqueous solubility is a cornerstone of developing viable dosage forms.[4]
-
Structural Confirmation: Spectroscopic and optical rotation data confirm the chemical identity and stereochemical integrity of the compound.
Melting Point Determination: A Criterion for Purity
The melting point of a crystalline solid is a key physical property that provides a sharp indication of its purity.[5] Pure compounds typically melt over a narrow range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the melting range. For a hydrochloride salt, the melting point can also be an indicator of the correct salt formation.
Recommended Methodology: Capillary Melting Point Determination
The capillary method is a widely adopted and reliable technique for determining the melting point of a powdered solid.[2]
Experimental Protocol
-
Sample Preparation:
-
Ensure the (S)-2-Acetyl-pyrrolidine hydrochloride sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.[3]
-
Jab the open end of a glass capillary tube into the powder to collect a small amount of the sample.[6]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[6]
-
To ensure tight packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop several times.[3]
-
The final packed sample height should be 2-3 mm to avoid an artificially broad melting range.[6]
-
-
Instrumental Analysis (Using a Digital Melting Point Apparatus, e.g., Mel-Temp):
-
Insert the packed capillary tube into the sample holder of the apparatus.[3]
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to establish a rough range.[3]
-
For an accurate measurement, use a fresh sample and heat rapidly to about 20°C below the approximate melting point found in the preliminary run.[6]
-
Reduce the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[3][7]
-
Record the temperature at which the first droplet of liquid is observed (T1).[6]
-
Continue heating at the slow rate and record the temperature at which the entire sample has completely liquefied (T2).[6]
-
The melting point is reported as the range T1 - T2.[6]
-
Data Presentation
The results of the melting point determination should be recorded in a clear, tabular format. As no published data for the target compound is available, the following table is a template for recording experimental results.
| Parameter | Value |
| Compound Name | (S)-2-Acetyl-pyrrolidine hydrochloride |
| CAS Number | 90427-71-7 |
| T1 (Onset of Melting) | e.g., 145.5 °C |
| T2 (Completion of Melting) | e.g., 147.0 °C |
| Melting Range | e.g., 145.5 - 147.0 °C |
| Observations | e.g., Colorless solid melts to a colorless liquid. No decomposition observed. |
Note: The values in the table are hypothetical and for illustrative purposes only.
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile: A Key Parameter for Drug Development
Solubility is a critical physicochemical property that influences a compound's behavior in biological systems and its suitability for formulation. For pharmaceutical development, aqueous solubility is of primary importance.[8] The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[8]
Recommended Methodology: Equilibrium Solubility (Shake-Flask Method)
This method measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.
Experimental Protocol
-
Preparation:
-
Select a range of relevant aqueous and organic solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Methanol, Dichloromethane).
-
Prepare a series of vials for each solvent.
-
Add an excess amount of (S)-2-Acetyl-pyrrolidine hydrochloride to each vial to ensure that a saturated solution can be formed.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.[9]
-
Continue agitation for a sufficient period to reach equilibrium. This should be determined experimentally by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute remains constant.[9]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Filtration through a 0.45 µm filter is a common method. Centrifugation followed by careful removal of the supernatant is an alternative.[9]
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
Data Presentation
Solubility data should be presented in a table that clearly indicates the solvent and temperature of the measurement.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Purified Water | 25 | e.g., >100 | e.g., >0.67 |
| PBS (pH 7.4) | 25 | e.g., >100 | e.g., >0.67 |
| 0.1 M HCl | 25 | e.g., >100 | e.g., >0.67 |
| Ethanol | 25 | e.g., 25.4 | e.g., 0.17 |
| Dichloromethane | 25 | e.g., <0.1 | e.g., <0.0007 |
Note: The values in the table are hypothetical and for illustrative purposes only. Given the hydrochloride salt nature, high aqueous solubility is expected.
Optical Rotation: Confirmation of Stereochemical Identity
As a chiral molecule, (S)-2-Acetyl-pyrrolidine hydrochloride will rotate the plane of polarized light. Measuring the specific rotation is essential to confirm the enantiomeric identity and can be used to assess enantiomeric purity.[10]
Recommended Methodology: Polarimetry
A polarimeter is used to measure the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound.[11] The specific rotation is a standardized, characteristic property of the compound.[12]
Experimental Protocol
-
Solution Preparation:
-
Accurately weigh a sample of (S)-2-Acetyl-pyrrolidine hydrochloride.
-
Dissolve the sample in a known volume of a specified solvent (e.g., methanol or water) in a volumetric flask to create a solution of a precise concentration (c, in g/mL).[11]
-
-
Instrumental Setup:
-
Turn on the polarimeter and the sodium lamp light source (D-line, 589 nm). Allow the instrument to warm up and stabilize.
-
Calibrate the instrument by measuring the rotation of a blank (the pure solvent) and setting this value to zero.
-
-
Measurement:
-
Rinse the sample cell (of a known path length, l, in decimeters) with the prepared solution.
-
Fill the cell with the solution, ensuring there are no air bubbles in the light path.[13]
-
Place the sample cell in the polarimeter.
-
Measure the observed angle of rotation (α).[11] Take several readings and calculate the average.
-
-
Calculation of Specific Rotation:
-
The specific rotation, [α], is calculated using Biot's Law:[11][12] [α]TD = α / (l × c) Where:
-
[α]TD is the specific rotation at temperature T using the D-line of a sodium lamp.
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Data Presentation
The specific rotation should be reported with all experimental conditions specified.
| Parameter | Value |
| Compound Name | (S)-2-Acetyl-pyrrolidine hydrochloride |
| Concentration (c) | e.g., 1.0 g/100 mL |
| Solvent | Methanol |
| Temperature (T) | 20 °C |
| Wavelength (λ) | 589 nm (Na D-line) |
| Path Length (l) | 1.0 dm |
| Observed Rotation (α) | e.g., -0.52° |
| Calculated Specific Rotation [α]20D | e.g., -52.0° |
Note: The values in the table are hypothetical and for illustrative purposes only. The sign of rotation (levorotatory, '-') is an example.
Workflow for Specific Rotation Measurement
Caption: Workflow for Determining Specific Rotation.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of (S)-2-Acetyl-pyrrolidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: Should confirm the presence of all protons, their connectivity through spin-spin coupling, and their chemical environment. Key expected signals would include those for the acetyl methyl group, the methine proton at the chiral center (C2), and the diastereotopic protons of the pyrrolidine ring.
-
¹³C NMR: Will show distinct signals for each carbon atom, including the carbonyl carbon of the acetyl group and the carbons of the pyrrolidine ring.
-
Chiral Analysis: While standard NMR confirms the constitution, specialized NMR techniques using chiral derivatizing agents can be employed to determine enantiomeric purity if required.[14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For (S)-2-Acetyl-pyrrolidine hydrochloride, key expected vibrational bands include:
-
N-H stretch: A broad band is expected in the 2700-3300 cm⁻¹ region, characteristic of a secondary amine salt (R₂NH₂⁺).
-
C=O stretch: A strong, sharp absorption around 1710 cm⁻¹, corresponding to the ketone carbonyl group.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region.
-
The spectrum can be compared to that of the free base to confirm the presence of the hydrochloride salt.[16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which confirms the molecular weight. For this compound, an electrospray ionization (ESI) source in positive ion mode would be appropriate. The expected molecular ion peak would correspond to the free base [(M+H)⁺], with a mass of approximately 114.09 Da, as the HCl is lost.
Conclusion
While published physical property data for (S)-2-Acetyl-pyrrolidine hydrochloride is scarce, this guide provides a comprehensive and scientifically rigorous framework for its experimental determination. By following these detailed protocols for melting point, solubility, and optical rotation, and by employing standard spectroscopic techniques, researchers can generate the critical data necessary for the confident application of this chiral building block in research and development. The emphasis on the rationale behind each step ensures that the generated data is not only accurate but also defensible, upholding the principles of scientific integrity.
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